molecular formula C21H22GeO B14752616 3-(Triphenylgermyl)propan-1-ol CAS No. 797-69-3

3-(Triphenylgermyl)propan-1-ol

Cat. No.: B14752616
CAS No.: 797-69-3
M. Wt: 363.0 g/mol
InChI Key: NWXFXDDZTDZBNH-UHFFFAOYSA-N
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Description

3-(Triphenylgermyl)propan-1-ol is an organogermanium compound characterized by the presence of a germanium atom bonded to three phenyl groups and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triphenylgermyl)propan-1-ol typically involves the reaction of triphenylgermanium chloride with a suitable propanol derivative under controlled conditions. One common method includes the use of a Grignard reagent, such as phenylmagnesium bromide, to react with germanium tetrachloride, followed by the addition of propanol to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Triphenylgermyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different organogermanium derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate (VI) is commonly used for the oxidation of the hydroxyl group.

    Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various reduced organogermanium compounds.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-(Triphenylgermyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organogermanium compounds.

    Biology: Investigated for its potential biological activity and effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Triphenylgermyl)propan-1-ol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can alter membrane fluidity and permeability, leading to changes in cellular function. Additionally, it may interact with specific proteins and pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Triphenylgermanium chloride: A precursor used in the synthesis of 3-(Triphenylgermyl)propan-1-ol.

    Triphenylgermane: Another organogermanium compound with similar structural features.

    Propan-1-ol: A simple alcohol that shares the propanol moiety with this compound.

Uniqueness

This compound is unique due to the presence of the germanium atom bonded to three phenyl groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications in organic synthesis and materials science.

Properties

CAS No.

797-69-3

Molecular Formula

C21H22GeO

Molecular Weight

363.0 g/mol

IUPAC Name

3-triphenylgermylpropan-1-ol

InChI

InChI=1S/C21H22GeO/c23-18-10-17-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,23H,10,17-18H2

InChI Key

NWXFXDDZTDZBNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Ge](CCCO)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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